2-Ethenyl-2,3-dihydro-1H-inden-2-ol
Description
2-Ethenyl-2,3-dihydro-1H-inden-2-ol is a bicyclic secondary alcohol characterized by a hydroxyl group at the bridgehead position (C2) of the inden scaffold and an ethenyl substituent attached to the same carbon.
Properties
CAS No. |
155996-08-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethenyl-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)7-9-5-3-4-6-10(9)8-11/h2-6,12H,1,7-8H2 |
InChI Key |
ZLCPGHPECKEQLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC2=CC=CC=C2C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Ethenyl-2,3-dihydro-1H-inden-2-ol with structurally related 2,3-dihydro-1H-inden-2-ol derivatives, focusing on substituents, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Spectroscopic and Physical Properties
- Mass Spectrometry: Compounds with amino substituents, such as (1S,2R)-1-Amino-6-(4-(tert-butyl)phenyl)-2,3-dihydro-1H-inden-2-ol (S8), show [M+H]⁺ peaks at m/z 282.18479 (calculated 282.18524) . Imidazo[1,2-a]pyridin-2-ylmethyl derivatives (e.g., Z1783799713) exhibit ESI-MS m/z 333.1347 [M+H]⁺ .
- NMR Spectroscopy: For (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol derivatives, characteristic signals include δ 7.56–7.42 (aromatic protons) and δ 4.44 (hydroxyl-proximal CH₂) in ¹H NMR . Chlorinated derivatives (e.g., Methyl 5-chloro-...) show downfield shifts for Cl-substituted carbons (δ ~125–150 ppm in ¹³C NMR) .
- IR Spectroscopy: Hydroxyl groups in 2,3-dihydro-1H-inden-2-ol derivatives display broad O-H stretches near 3434 cm⁻¹ , while amino-substituted analogues show N-H stretches at ~3300–3400 cm⁻¹ .
Key Contrasts and Challenges
- Stereochemical Complexity: Amino-substituted derivatives require precise catalytic conditions to avoid racemization, unlike the simpler hydroxylated variants .
- Yield Variability : Synthesis of Z1783799713 yields only 18% due to steric hindrance from the imidazo[1,2-a]pyridin-2-ylmethyl group , whereas hydrogenation methods achieve higher efficiencies (>70%) .
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